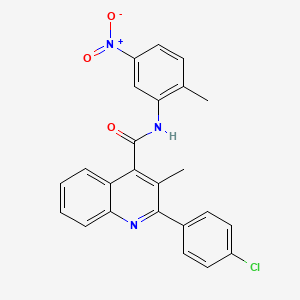![molecular formula C24H26N2O7 B11662215 6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid](/img/structure/B11662215.png)
6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compoundsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed. These methods ensure that the compound can be produced on a large scale with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen donors or reducing agents.
Substitution: Substitution reactions often occur at the benzodioxole ring or the methoxyphenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and various catalysts. Reaction conditions typically involve ambient temperature and pressure, although specific reactions may require more controlled environments .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives of the original compound .
Applications De Recherche Scientifique
6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID include other benzodioxole derivatives and methoxyphenyl-containing compounds. Examples include:
- 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-HYDROXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID
- 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-ETHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID .
Uniqueness
The uniqueness of 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C24H26N2O7 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
6-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H26N2O7/c1-31-19-8-5-4-7-17(19)23(29)26-18(24(30)25-12-6-2-3-9-22(27)28)13-16-10-11-20-21(14-16)33-15-32-20/h4-5,7-8,10-11,13-14H,2-3,6,9,12,15H2,1H3,(H,25,30)(H,26,29)(H,27,28)/b18-13- |
Clé InChI |
HJRMPSHXVAYTDY-AQTBWJFISA-N |
SMILES isomérique |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCCCCCC(=O)O |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11662138.png)

![Ethyl 2-({[2-(cyclohexylamino)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662143.png)
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11662156.png)
![N'-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662160.png)
![(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11662174.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11662181.png)
![N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11662185.png)
![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11662194.png)
![methyl 4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11662198.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11662204.png)
![diethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662211.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11662214.png)
